molecular formula C4H12O4S2 B1586383 Trimethylsulfonium methyl sulfate CAS No. 2181-44-4

Trimethylsulfonium methyl sulfate

Cat. No. B1586383
CAS RN: 2181-44-4
M. Wt: 188.3 g/mol
InChI Key: ANXKZXRDXAZQJT-UHFFFAOYSA-M
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Description

Trimethylsulfonium methyl sulfate is a chemical compound with the linear formula (CH3)3S(OSO3CH3). It is a white crystalline powder . It is a useful reagent for the methylenation of aldehydes and ketones to form epoxides .


Synthesis Analysis

Sulfonium compounds like Trimethylsulfonium methyl sulfate can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide .


Molecular Structure Analysis

The ion of Trimethylsulfonium methyl sulfate has a trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and a C-S bond distance of 177 picometers .


Chemical Reactions Analysis

The anion of trimethylsulfonium methyl sulfate is converted by the acid into methyl hydrogen sulfate, which in turn reacts with excess dimethyl sulfide to form trimethylsulfonium hydrogen sulfate .


Physical And Chemical Properties Analysis

Trimethylsulfonium methyl sulfate is a white crystalline powder with a melting point of 92-94 °C (lit.) .

Scientific Research Applications

Epoxidation of Carbonyl-Containing Compounds

TMSM is an efficient reagent for the epoxidation of carbonyl-containing compounds . This process involves the conversion of TMSM into dimethylsulfonium methanide, which then forms epoxides. This reaction is particularly useful in the synthesis of epoxides from aldehydes and ketones, which are valuable intermediates in the production of various pharmaceuticals and fine chemicals.

Methylenation Reagent

The compound serves as a useful reagent for the methylenation of aldehydes and ketones . Methylenation is a chemical reaction that introduces a methylene group into a molecular structure. This is a critical step in organic synthesis, especially in the construction of complex molecules.

Safety and Hazards

Trimethylsulfonium methyl sulfate may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers The paper titled “Efficient use of trimethylsulfonium methylsulfate as a reagent for the epoxidation of carbonyl-containing compounds” discusses the efficient conversion of trimethylsulfonium methylsulfate into dimethylsulfonium methanide, thence epoxides .

Mechanism of Action

Target of Action

Trimethylsulfonium methyl sulfate is primarily targeted at aldehydes and ketones . It acts as a useful reagent for the methylenation of these compounds .

Mode of Action

The mode of action of Trimethylsulfonium methyl sulfate involves its interaction with its targets, aldehydes and ketones. The anion of Trimethylsulfonium methyl sulfate is converted by an acid into methyl hydrogen sulfate, which in turn reacts with excess dimethyl sulfide to form trimethylsulfonium hydrogen sulfate .

Biochemical Pathways

Trimethylsulfonium methyl sulfate affects the biochemical pathway involving the conversion of aldehydes and ketones into epoxides . This process is mediated by low boiling dimethyl sulfide, which can be recycled .

Pharmacokinetics

Its solid form and melting point of 92-94 °c (lit) suggest that it may have specific bioavailability characteristics .

Result of Action

The result of Trimethylsulfonium methyl sulfate’s action is the formation of epoxides from aldehydes and ketones . This transformation is a result of the compound’s interaction with its primary targets and the subsequent changes in the biochemical pathway .

Action Environment

The action of Trimethylsulfonium methyl sulfate can be influenced by environmental factors. For instance, the presence of an acid is necessary for the conversion of the anion of Trimethylsulfonium methyl sulfate into methyl hydrogen sulfate . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, given its specific melting point .

properties

IUPAC Name

methyl sulfate;trimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXKZXRDXAZQJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)[O-].C[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375389
Record name Trimethylsulfonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsulfonium methyl sulfate

CAS RN

2181-44-4
Record name Trimethylsulfonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsulfonium methyl sulfate
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Synthesis routes and methods I

Procedure details

Synthesis of trimethysulfonium hydrogen sulfate: To dimethyl sulfate (10.0 mL, 1.05×10−1 mol) at 0° C. was added dimethyl sulfide (10.4 mL, 1.42×10−1 mol). After rapidly stirring at 0° C. for 30 minutes, the reaction was slowly warmed to room temperature yielding a crystalline solid, trimethylsulfonium methyl sulfate. After 3 hours, distilled water (20 mL) was added to form a clear solution of trimethylsulfonium sulfate.
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Synthesis routes and methods II

Procedure details

comprising reacting dimethyl sulphate with an excess of dimethyl sulphide thereby to form trimethylsulphonium methyl-sulphate of the formula
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Trimethylsulfonium methyl sulfate facilitate epoxide formation from aldehydes and ketones?

A1: Trimethylsulfonium methyl sulfate acts as a precursor to the reactive species, dimethylsulfonium methanide. [, ] This methanide acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones. [] This attack leads to the formation of an alkoxide intermediate, which then undergoes an intramolecular cyclization reaction, forming the epoxide ring and expelling dimethyl sulfide as a byproduct. []

Q2: What are the advantages of using Trimethylsulfonium methyl sulfate over other reagents for epoxide synthesis?

A2: One significant advantage highlighted in the research is the efficient conversion of Trimethylsulfonium methyl sulfate to dimethylsulfonium methanide. [] This efficiency stems from the use of dimethyl sulfide in the reaction, which acts as both a reactant and a recyclable solvent. [] Additionally, the potassium sulfate byproduct generated during the process is easier to handle and dispose of compared to potassium methyl sulfate, which is produced in alternative synthetic routes. []

Q3: Can you provide an example of a specific epoxide synthesized using Trimethylsulfonium methyl sulfate and its application?

A3: One research paper describes the synthesis of trimethyl-(2-oxiranyl-2-propenyl)-silane, an epoxide, as a starting material for Palladium-catalyzed Trimethylenemethane (TMM) cycloadditions. [] This specific reaction utilizes Trimethylsulfonium methyl sulfate to epoxidize an α,β-unsaturated aldehyde. [] TMM cycloadditions are valuable tools in organic synthesis, enabling the construction of functionalized five-membered rings, which are prevalent in various natural products and pharmaceuticals. []

Q4: Are there any spectroscopic data available to characterize Trimethylsulfonium methyl sulfate?

A4: While the provided research focuses on the application of Trimethylsulfonium methyl sulfate, it primarily utilizes 1H NMR spectroscopy to monitor the reaction progress and confirm product formation. [, ] A detailed spectroscopic characterization of Trimethylsulfonium methyl sulfate itself is not explicitly provided in these papers.

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